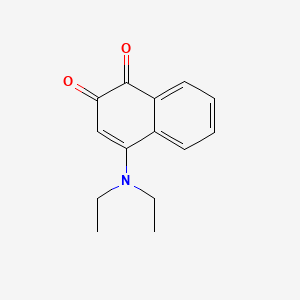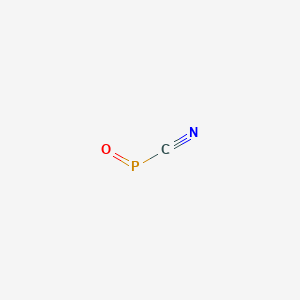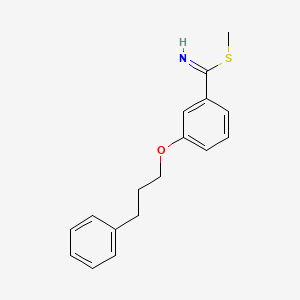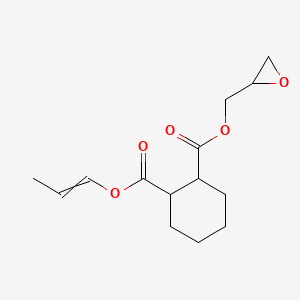
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, a prop-1-en-1-yl group, and a cyclohexane-1,2-dicarboxylate moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with (Oxiran-2-yl)methanol and prop-1-en-1-yl alcohol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Unique due to its combination of oxirane, prop-1-en-1-yl, and cyclohexane-1,2-dicarboxylate groups.
(Oxiran-2-yl)methyl cyclohexane-1,2-dicarboxylate: Lacks the prop-1-en-1-yl group.
Prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Lacks the oxirane ring.
Uniqueness
The presence of both the oxirane ring and the prop-1-en-1-yl group in this compound provides unique reactivity and versatility, making it a valuable compound for diverse applications.
Properties
CAS No. |
21714-11-4 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-O-(oxiran-2-ylmethyl) 2-O-prop-1-enyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H20O5/c1-2-7-17-13(15)11-5-3-4-6-12(11)14(16)19-9-10-8-18-10/h2,7,10-12H,3-6,8-9H2,1H3 |
InChI Key |
GXRLGYJCSVFUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC(=O)C1CCCCC1C(=O)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



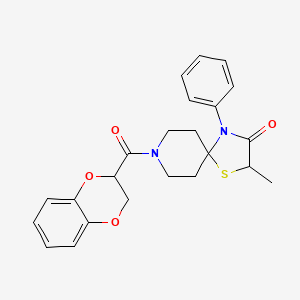
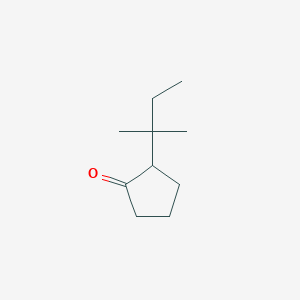
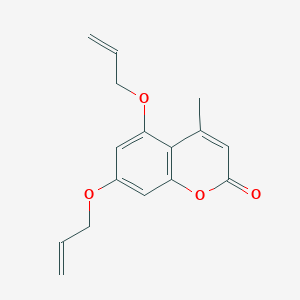

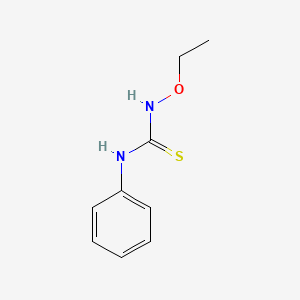
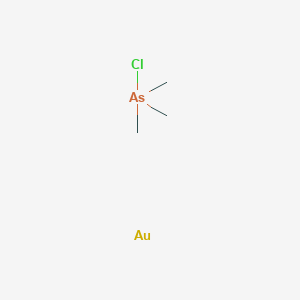
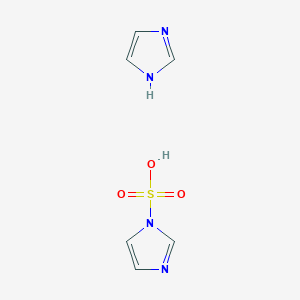
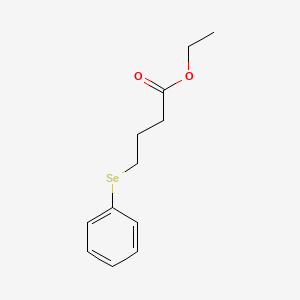
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)
